YM 60828-d3
Description
YM 60828-d3 (referred to as YM-60828 in research literature) is a synthetic, orally active inhibitor of coagulation factor Xa, a key enzyme in the blood clotting cascade.
Properties
CAS No. |
1794812-00-2 |
|---|---|
Molecular Formula |
C₂₇H₃₀D₃Cl₂N₅O₅S |
Molecular Weight |
613.57 |
Synonyms |
2-[[[[7-(Aminoiminomethyl)-2-naphthalenyl]methyl][4-[[1-(1-iminoethyl-d3)-4-piperidinyl]oxy]phenyl]amino]sulfonyl]acetic Acid Dihydrochloride; [[[[7-(Aminoiminomethyl)-2-naphthalenyl]methyl][4-[[1-(1-iminoethyl-d3)-4-piperidinyl]oxy]phenyl]amino]sulf |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of YM 60828-d3 involves the incorporation of deuterium into the molecular structure of YM 60828. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including deuterium exchange reactions and purification processes .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. It involves the use of specialized equipment and conditions to ensure the efficient incorporation of deuterium and the purity of the final product. The process is optimized for yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: YM 60828-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
YM 60828-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in studies of reaction mechanisms and kinetics.
Biology: Used to study the metabolic pathways and pharmacokinetics of drugs.
Medicine: Investigated for its potential as an anticoagulant in the treatment of thromboembolic diseases.
Industry: Used in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
YM 60828-d3 exerts its effects by inhibiting human factor Xa, an enzyme involved in the coagulation cascade. By binding to factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation.
Comparison with Similar Compounds
Key Findings :
- YM-60828 achieves comparable or superior antithrombotic efficacy to heparin at lower doses, without heparin’s risk of systemic anticoagulation .
Oral Agents
Key Findings :
- YM-60828 is the only oral agent in its class to significantly reduce arterial thrombosis incidence (0% occlusion vs. 70–100% in controls) .
- While warfarin and aspirin have higher bioavailability, their mechanisms lack the specificity of YM-60828, leading to variable efficacy and higher bleeding risks .
Mechanistic Advantages Over Other Factor Xa Inhibitors
YM-60828 uniquely inhibits factor Xa within the prothrombinase complex (IC50 = 7.7 nM), enhancing its potency in physiological settings . This contrasts with indirect inhibitors like heparin, which require antithrombin III as a cofactor.
Q & A
Q. How is YM 60828-d3 structurally characterized and validated in initial studies?
Methodological steps include:
- Spectroscopic validation : Use NMR (¹H, ¹³C) and mass spectrometry to confirm molecular structure .
- Purity assessment : Quantify impurities via HPLC with UV/Vis or MS detection, adhering to ICH guidelines for pharmaceutical compounds .
- Crystallography : Single-crystal X-ray diffraction for definitive stereochemical confirmation .
Q. What are the established synthesis protocols for this compound?
Key steps involve:
- Route optimization : Iterative testing of reaction conditions (temperature, catalysts) to maximize yield .
- Byproduct analysis : Use TLC and GC-MS to identify side products during intermediate stages .
- Scale-up challenges : Document solvent selection and purification methods (e.g., column chromatography vs. recrystallization) .
Q. What preliminary pharmacological profiles exist for this compound?
Initial studies typically report:
- Target affinity : IC₅₀/EC₅₀ values against primary targets (e.g., enzymes, receptors) .
- Selectivity screens : Cross-testing against related off-targets to establish specificity .
- Table : Example data from early assays (see Table 1).
| Parameter | Value (nM) | Assay Type | Reference Protocol |
|---|---|---|---|
| IC₅₀ (Target A) | 12 ± 1.5 | Fluorescence | |
| EC₅₀ (Target B) | 85 ± 10 | Radioligand |
Q. How should researchers design initial in vitro assays for this compound?
Best practices include:
- Dose-response curves : Use ≥10 concentrations spanning 3-log units to calculate accurate EC₅₀ .
- Control standardization : Include vehicle, positive controls (e.g., known inhibitors), and cytotoxicity assays .
- Replicability : Perform triplicate runs across independent experiments to assess variability .
Q. What are the key solubility and stability parameters for this compound in preclinical studies?
Critical assessments involve:
- pH-dependent solubility : Test in buffers (pH 1.2–7.4) simulating gastrointestinal and physiological conditions .
- Forced degradation : Expose to heat, light, and oxidizers to identify degradation pathways .
- Long-term stability : Store at 4°C, -20°C, and RT for 6–12 months with periodic HPLC analysis .
Advanced Research Questions
Q. How can synthesis yield and purity of this compound be optimized for scale-up?
Advanced strategies include:
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., reaction time, solvent ratio) .
- Continuous flow chemistry : Improve reproducibility and reduce batch-to-batch variability .
- Analytical quality-by-design (QbD) : Integrate PAT (Process Analytical Technology) for real-time purity monitoring .
Q. How to resolve contradictions in this compound's efficacy across in vivo studies?
Methodological approaches:
- Systematic review : Reanalyze raw data from conflicting studies for protocol inconsistencies (e.g., dosing schedules, animal models) .
- Meta-analysis : Apply random-effects models to quantify heterogeneity and identify moderators (e.g., sex, age) .
- Mechanistic follow-up : Use knock-out models or siRNA to validate target engagement in disputed contexts .
Q. How to integrate this compound into combination therapies while avoiding pharmacokinetic interference?
Steps for evaluation:
Q. What predictive modeling approaches are suitable for studying this compound’s off-target effects?
Advanced tools include:
Q. How to investigate this compound’s epigenetic or post-translational effects mechanistically?
Techniques for deep analysis:
Q. Guidelines for Use
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
